
Raclopride C 11
Descripción general
Descripción
Raclopride C 11 es un compuesto radiomarcado que se utiliza principalmente en imágenes de tomografía por emisión de positrones (PET). Es un antagonista selectivo de los receptores de dopamina D2 y se utiliza a menudo para estudiar el sistema dopaminérgico en el cerebro. El compuesto está marcado con carbono-11, un isótopo radiactivo, que permite la visualización de su distribución y unión en el cerebro mediante exploraciones PET .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Raclopride C 11 normalmente implica la O-metilación de un precursor desmetilado con yoduro de metilo marcado con carbono-11 ([11C]CH3I). Esta reacción se lleva a cabo en un microrreactor, que permite una mezcla eficiente y tiempos de reacción rápidos. Las condiciones de reacción incluyen el uso de dimetilsulfóxido como disolvente y temperaturas que oscilan entre 25 °C y 60 °C .
Métodos de producción industrial: La producción industrial de this compound implica el uso de módulos de síntesis automatizados que pueden manejar la corta vida media del carbono-11 (aproximadamente 20 minutos). Estos módulos están diseñados para realizar el radiomarcado, la purificación y la formulación del compuesto de forma rápida y eficiente. El uso de la tecnología de microrreactores ha demostrado mejorar el rendimiento y la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Raclopride C 11 principalmente sufre reacciones de O-metilación durante su síntesis. Los reactivos comunes utilizados en estas reacciones incluyen yoduro de metilo marcado con carbono-11 y dimetilsulfóxido. El principal producto formado a partir de estas reacciones es el this compound radiomarcado, que luego se purifica mediante cromatografía líquida de alto rendimiento (HPLC) .
Aplicaciones Científicas De Investigación
Scientific Research Applications
The following sections detail the significant applications of Raclopride C-11 in scientific research:
Neurodegenerative Diseases
- Parkinson's Disease : Studies using Raclopride C-11 have demonstrated altered D2 receptor availability in patients with Parkinson's disease, correlating with motor symptoms and disease progression. For instance, a study showed that reduced striatal D2 receptor binding was associated with motor dysfunction in Parkinson's patients, highlighting its potential as a biomarker for disease severity .
- Alzheimer's Disease : Research has indicated that Raclopride C-11 can assess changes in dopamine receptor distribution in Alzheimer’s disease. A notable application involved examining the relationship between D2 receptor density and cognitive decline, suggesting that alterations in dopaminergic signaling may contribute to cognitive impairment .
Psychiatric Disorders
- Schizophrenia : Raclopride C-11 has been extensively used to investigate dopaminergic dysfunction in schizophrenia. Studies have reported increased D2 receptor availability during psychotic episodes, supporting the dopamine hypothesis of schizophrenia. For example, a PET study found significantly higher binding of Raclopride C-11 in patients experiencing acute psychosis compared to healthy controls .
- Major Depressive Disorder : Research utilizing Raclopride C-11 has provided evidence linking lower D2 receptor binding to severe depressive episodes. A study found that patients with major depression exhibited significantly reduced striatal D2 receptor availability, which normalized following treatment with electroconvulsive therapy (ECT) .
Substance Abuse and Addiction
Raclopride C-11 has been instrumental in studying addiction mechanisms by assessing changes in dopamine receptor availability following drug exposure. For instance, studies have shown that chronic cocaine use leads to decreased D2 receptor availability, which may underlie the compulsive behaviors associated with addiction .
Case Studies
Biodistribution and Dosimetry
A critical aspect of using Raclopride C-11 is understanding its biodistribution and radiation dosimetry. Whole-body PET studies indicate that the gallbladder wall receives the highest absorbed dose, while the kidneys are dose-limiting organs. These findings are essential for optimizing dosage and ensuring patient safety during imaging procedures .
Mecanismo De Acción
Raclopride C 11 actúa como un antagonista selectivo de los receptores de dopamina D2. Se une a estos receptores y bloquea la acción de la dopamina, un neurotransmisor involucrado en varias funciones cerebrales. La unión de this compound a los receptores de dopamina D2 se puede visualizar mediante imágenes PET, lo que permite a los investigadores estudiar la distribución y la densidad de estos receptores en el cerebro .
Comparación Con Compuestos Similares
Raclopride C 11 es similar a otros antagonistas de los receptores de dopamina radiomarcados, como [11C]SCH23390 y [11C]N-metilspiperona. This compound es único en su selectividad para los receptores de dopamina D2 y su uso en el estudio del sistema dopaminérgico en el cerebro. Otros compuestos similares incluyen [11C]FLB 457 y [11C]PHNO, que también se dirigen a los receptores de dopamina pero tienen diferentes perfiles de unión y aplicaciones .
Actividad Biológica
Raclopride C-11, a radiolabeled derivative of raclopride, is primarily utilized in positron emission tomography (PET) to study dopamine D2 receptor activity in the human brain. This compound has been instrumental in understanding various neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, and substance abuse disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Raclopride functions as a selective antagonist for the dopamine D2 receptor. When administered, it competes with endogenous dopamine for binding sites on these receptors. The binding potential of Raclopride C-11 is inversely related to the concentration of endogenous dopamine; thus, increased dopamine levels result in decreased binding of Raclopride, allowing researchers to infer dopaminergic activity based on PET imaging results.
Kinetic Properties
The kinetic analysis of Raclopride C-11 binding has been extensively studied. A saturation analysis was developed to determine receptor density (Bmax) and affinity (Kd) using data from PET experiments. This analysis has shown that the binding equilibrium is rapidly achieved, allowing for precise measurements of receptor dynamics in vivo .
1. Dopamine Release Studies
Raclopride C-11 has been used to quantify striatal dopamine release in response to various pharmacological challenges:
- Morphine Infusion : A study involving morphine administration demonstrated a significant decrease in the non-displaceable binding potential (BPnd) of Raclopride in key brain regions such as the nucleus accumbens and globus pallidus, indicating enhanced dopaminergic activity during morphine exposure .
- Amphetamine Administration : In another study, amphetamine administration led to a marked decrease in [11C]raclopride BP across several striatal regions, further confirming the compound's sensitivity to changes in endogenous dopamine levels .
2. Serotonergic Modulation
Research has also explored the interaction between serotonin and dopamine using Raclopride C-11. A study found that administration of fenfluramine, a serotonin-releasing agent, resulted in decreased Raclopride binding, suggesting an increase in dopaminergic activity due to serotonergic modulation .
3. Effects of Sleep Deprivation
Sleep deprivation studies indicated that specific binding of Raclopride C-11 was significantly reduced in the striatum and thalamus. This finding suggests that sleep deprivation may alter dopaminergic signaling pathways .
Case Studies
Study | Findings | Implications |
---|---|---|
Morphine Infusion | Decreased BPnd in NAc and GP | Indicates morphine-induced dopaminergic release |
Amphetamine Response | Significant BP decrease in striatum | Confirms amphetamine's role in enhancing dopamine transmission |
Serotonergic Modulation | Reduced Raclopride binding post-fenfluramine | Highlights serotonin's influence on dopamine activity |
Sleep Deprivation | Lowered binding potential in striatum/thalamus | Suggests impact on dopaminergic function due to lack of sleep |
Propiedades
Número CAS |
97849-54-2 |
---|---|
Fórmula molecular |
C15H20Cl2N2O3 |
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-(111C)methoxybenzamide |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1/i2-1 |
Clave InChI |
WAOQONBSWFLFPE-TXWZUYSVSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O |
SMILES isomérico |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O[11CH3])Cl)Cl)O |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O |
Key on ui other cas no. |
97849-54-2 |
Sinónimos |
C11, Raclopride FLA 870 FLA-870 FLA870 FLB 472 FLB-472 FLB472 Raclopride Raclopride C11 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.